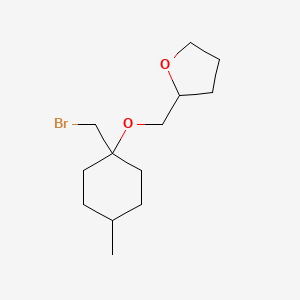![molecular formula C12H26ClN B13545981 [3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is an organic compound with the molecular formula C12H26ClN It is a hydrochloride salt of a cyclohexane derivative, featuring an aminomethyl group attached to a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride typically involves the following steps:
Formation of the Aminomethyl Group: The starting material, cyclohexane, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions. This involves the reaction of the aminomethylcyclohexane with a pentyl halide under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Reductive Amination: Using a flow reactor, the aldehyde or ketone intermediate is continuously fed into the reactor along with the amine and reducing agent.
Continuous Alkylation: The aminomethylcyclohexane is then continuously reacted with the pentyl halide in a separate flow reactor.
Salt Formation: The final product is continuously treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized and purified.
化学反应分析
Types of Reactions
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as ketones and carboxylic acids.
Reduction Products: Reduced forms such as amines and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
科学研究应用
Chemistry
In chemistry, [3-(Aminomethyl)pentyl]cyclohexanehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit activity against various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
相似化合物的比较
Similar Compounds
[3-(Aminomethyl)butyl]cyclohexanehydrochloride: Similar structure but with a butyl chain instead of a pentyl chain.
[3-(Aminomethyl)hexyl]cyclohexanehydrochloride: Similar structure but with a hexyl chain instead of a pentyl chain.
[3-(Aminomethyl)propyl]cyclohexanehydrochloride: Similar structure but with a propyl chain instead of a pentyl chain.
Uniqueness
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is unique due to its specific chain length and the presence of the aminomethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The pentyl chain length offers optimal flexibility and interaction potential compared to shorter or longer chains.
属性
分子式 |
C12H26ClN |
|---|---|
分子量 |
219.79 g/mol |
IUPAC 名称 |
4-cyclohexyl-2-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-2-11(10-13)8-9-12-6-4-3-5-7-12;/h11-12H,2-10,13H2,1H3;1H |
InChI 键 |
ZANKUSATTDUWOF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC1CCCCC1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



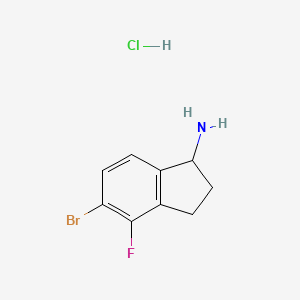

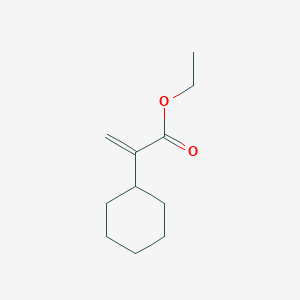

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
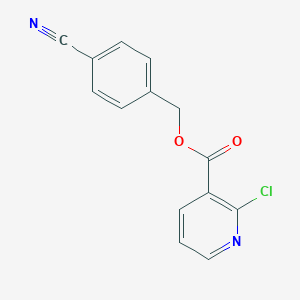

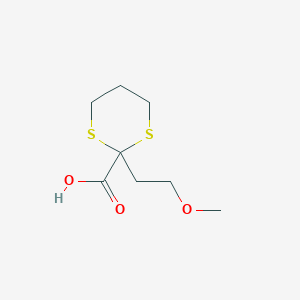
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
